molecular formula C31H43NO7 B12378084 [(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate

[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate

Cat. No.: B12378084
M. Wt: 541.7 g/mol
InChI Key: BKAIYZAGPZZPPF-RVOQLTRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[77212,501,1003,8013,17]nonadecan-8-yl] benzoate is a complex organic compound characterized by its unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate typically involves multiple steps, including the formation of the hexacyclic core and subsequent functionalization. Key steps may include:

    Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions, often involving intramolecular Diels-Alder reactions.

    Functional Group Transformations: Introduction of hydroxyl, methoxy, and methoxymethyl groups through selective functional group transformations.

    Esterification: Final esterification step to attach the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for cyclization reactions and automated systems for functional group transformations.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: Oxidation of hydroxyl groups to form ketones or aldehydes.

    Reduction: Reduction of ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of [(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate stands out due to its unique hexacyclic structure and the presence of multiple stereocenters. This complexity contributes to its diverse reactivity and potential for various applications in scientific research.

Properties

Molecular Formula

C31H43NO7

Molecular Weight

541.7 g/mol

IUPAC Name

[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate

InChI

InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3/t18-,19-,20+,21+,22-,23?,24?,25+,26-,27?,29+,30-,31?/m1/s1

InChI Key

BKAIYZAGPZZPPF-RVOQLTRTSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.